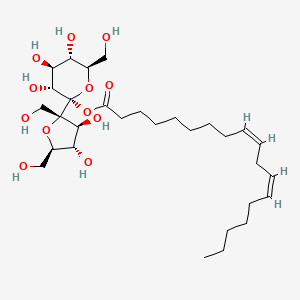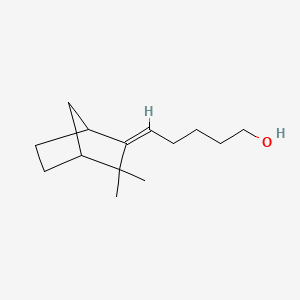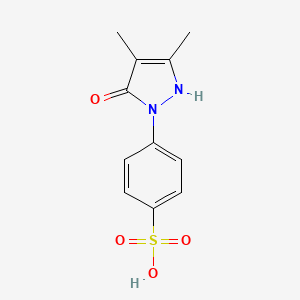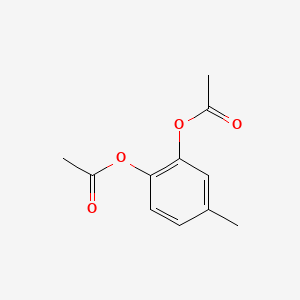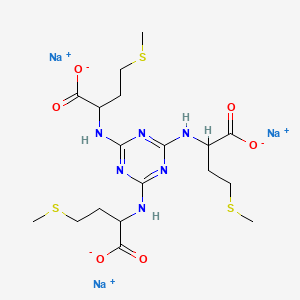
Trisodium N,N',N''-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium N,N’,N’'-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) is a chemical compound with the molecular formula C18H27N6Na3O6S3. It is known for its applications in various fields, including water treatment, heavy metal ion removal, and as a reagent in chemical synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium N,N’,N’'-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 1,3,5-triazine-2,4,6-trithiol with sodium methionate in the presence of solvents like dimethyl sulfoxide (DMSO) and catalysts such as sodium chloride (NaCl) and sulfuryl chloride (SO2Cl2) .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium N,N’,N’'-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfur-containing compounds.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: It can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiol compounds .
Applications De Recherche Scientifique
Trisodium N,N’,N’'-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a chelating agent for removing heavy metals from biological samples.
Medicine: It is explored for its potential in drug development and as a detoxifying agent.
Industry: It is widely used in water treatment processes to remove heavy metal ions from wastewater
Mécanisme D'action
The mechanism of action of Trisodium N,N’,N’'-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) involves its ability to form stable complexes with heavy metal ions. This chelation process effectively removes the metal ions from solutions, making it useful in water treatment and detoxification applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4,6-trithiol trisodium salt: Similar in structure and used for heavy metal ion removal.
Trithiocyanuric acid trisodium salt: Another compound with similar chelating properties.
Uniqueness
Trisodium N,N’,N’'-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) is unique due to its high efficiency in chelating a wide range of heavy metal ions and its relatively low toxicity compared to other heavy metal removal agents .
Propriétés
Numéro CAS |
93805-91-5 |
|---|---|
Formule moléculaire |
C18H27N6Na3O6S3 |
Poids moléculaire |
588.6 g/mol |
Nom IUPAC |
trisodium;2-[[4,6-bis[(1-carboxylato-3-methylsulfanylpropyl)amino]-1,3,5-triazin-2-yl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C18H30N6O6S3.3Na/c1-31-7-4-10(13(25)26)19-16-22-17(20-11(14(27)28)5-8-32-2)24-18(23-16)21-12(15(29)30)6-9-33-3;;;/h10-12H,4-9H2,1-3H3,(H,25,26)(H,27,28)(H,29,30)(H3,19,20,21,22,23,24);;;/q;3*+1/p-3 |
Clé InChI |
ZIAVAIYUTFFKAY-UHFFFAOYSA-K |
SMILES canonique |
CSCCC(C(=O)[O-])NC1=NC(=NC(=N1)NC(CCSC)C(=O)[O-])NC(CCSC)C(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


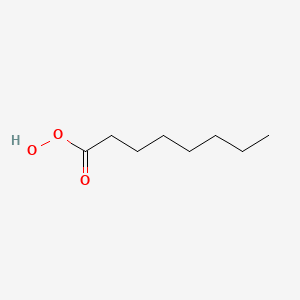
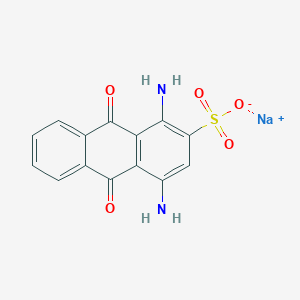

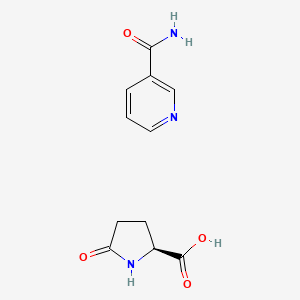

![1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene](/img/structure/B12683387.png)


